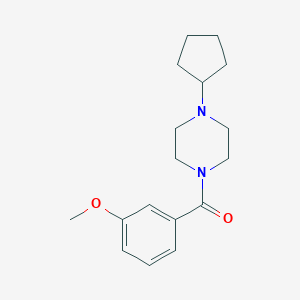![molecular formula C23H23NO3 B445037 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide](/img/structure/B445037.png)
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indenyl Intermediate: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate. This can be achieved through the reaction of 2,3-dihydro-1H-indene with an appropriate oxidizing agent.
Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the indenyl intermediate with furan-2-carboxylic acid under suitable conditions.
Amidation Reaction: The final step is the formation of the amide bond by reacting the furan-2-carboxylic acid derivative with 2,6-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid: This compound shares a similar indenyl and furan structure but lacks the amide group.
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine: This compound features a piperidine ring instead of the furan ring.
Uniqueness
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C23H23NO3 |
|---|---|
Peso molecular |
361.4g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H23NO3/c1-15-5-3-6-16(2)22(15)24-23(25)21-12-11-20(27-21)14-26-19-10-9-17-7-4-8-18(17)13-19/h3,5-6,9-13H,4,7-8,14H2,1-2H3,(H,24,25) |
Clave InChI |
HJHXBKWXWTXNLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(2-chloro-5-iodophenyl)-5-[(5-iodofuran-2-yl)methylidene]-1H-imidazol-4-one](/img/structure/B444956.png)
![2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B444957.png)

![ethyl 2-amino-4-(3-iodophenyl)-5-oxo-4H,5H-pyrano[2,3-b]chromene-3-carboxylate](/img/structure/B444960.png)
![Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B444964.png)
![3-({4-[2-Chloro-1-(chloromethyl)ethoxy]-4-oxobutanoyl}amino)benzoic acid](/img/structure/B444965.png)
![Methyl 3-cyano-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)isonicotinate](/img/structure/B444968.png)
METHANONE](/img/structure/B444970.png)


![N,N-dibenzyl-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B444974.png)
![4-[(4-tert-butylphenoxy)methyl]-N,N-dicyclohexylbenzamide](/img/structure/B444975.png)

